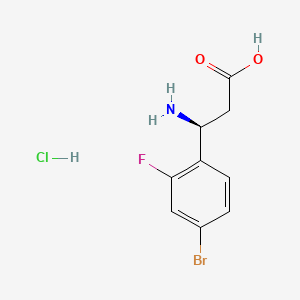

(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride

Description

This compound is a chiral β-amino acid derivative with a molecular formula of C₉H₁₀BrClFNO₂ and a molecular weight of 298.54 g/mol . As the hydrochloride salt of the S-enantiomer, it features a 4-bromo-2-fluorophenyl group attached to the β-carbon of the propanoic acid backbone. The stereochemistry and halogen substitutions are critical for its biochemical interactions, particularly in targeting chiral receptors or enzymes. It is primarily used in pharmaceutical research, such as in the development of enzyme inhibitors or receptor modulators .

Properties

IUPAC Name |

(3S)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOVWKGKWWTHCS-QRPNPIFTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)F)[C@H](CC(=O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClFNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.53 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination and Bromination

Reduction of Nitro to Amine

The nitro group is reduced to an amine using hydrogenation with Pd/C or catalytic transfer hydrogenation:

Asymmetric Synthesis of the β-Amino Acid Moiety

The S configuration at the β-carbon is established via chiral induction or resolution. Two predominant methods are explored:

Asymmetric Michael Addition

An α,β-unsaturated ester undergoes conjugate addition with ammonia using a chiral catalyst:

-

Synthesis of α,β-unsaturated ester :

-

Catalytic asymmetric addition :

-

Hydrolysis to acid :

Reductive Amination of β-Keto Esters

A β-keto ester is subjected to reductive amination with a chiral auxiliary:

-

Substrate : Ethyl 3-(4-bromo-2-fluorophenyl)-3-oxopropanoate.

-

Amination : Ammonium acetate, sodium cyanoborohydride.

-

Chiral resolution : Enzymatic hydrolysis using penicillin acylase (ee >98%).

Diazotization and Functional Group Interconversion

Diazotization is employed to introduce bromine or amino groups at specific positions, as demonstrated in flurbiprofen synthesis:

Diazotization-Bromination Sequence

-

Substrate : 4-Amino-3-fluorophenylacetic acid.

-

Reagents : NaNO₂, HBr, CuBr.

-

Temperature : 0–5°C.

Salt Formation and Purification

The free amine is converted to the hydrochloride salt via acidification:

-

Solvent : Diethyl ether or dichloromethane.

-

Acid : HCl gas or concentrated HCl.

-

Recrystallization : Ethanol/water (3:1).

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | ee (%) | Cost Efficiency |

|---|---|---|---|---|

| Asymmetric Michael | Wittig, Michael addition, hydrolysis | 78 | 92 | Moderate |

| Reductive amination | β-Keto ester synthesis, resolution | 70 | 98 | High |

| Nitro reduction | Bromination, hydrogenation | 85 | – | Low |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

Oxidation and Reduction: The amino group can undergo oxidation to form nitroso or nitro derivatives, while reduction can yield amines.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles such as thiols, amines, or alkoxides in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

Substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

In the field of organic chemistry, (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride serves as a building block for synthesizing more complex organic molecules. Its unique structural features allow for various substitution reactions, oxidation and reduction processes, and coupling reactions that are essential for developing new compounds .

Biology

This compound has been investigated for its potential biological activity , particularly its interactions with neurotransmitter receptors. Preliminary studies suggest it may enhance excitatory signaling pathways via glutamate receptors, which are crucial for neurological functions. This interaction could have therapeutic implications for conditions such as epilepsy and neurodegenerative diseases .

Medicine

The compound is being explored as a therapeutic agent , particularly in drug development. Its role as a precursor in synthesizing pharmaceuticals highlights its importance in medicinal chemistry. The presence of halogen atoms (bromine and fluorine) can influence the biological activity and binding affinity of the compound to target receptors .

Antimicrobial Activity

Research has also highlighted the antimicrobial properties of related compounds with similar structural motifs. For instance, derivatives containing halogenated phenyl groups have demonstrated promising antibacterial and antifungal activities against various strains. The minimum inhibitory concentration (MIC) values for derivatives related to this compound ranged from 4.69 µM to 156.47 µM against both Gram-positive and Gram-negative bacteria .

Table: Antimicrobial Efficacy Assessment

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid | 5.64 | Antibacterial (S. aureus) |

| 3-Amino-3-(bromophenyl) | 13.40 | Antifungal (C. albicans) |

| 2-Fluoro derivative | 8.33 | Antibacterial (E. coli) |

This table summarizes the antimicrobial activities observed for various derivatives, emphasizing the potential therapeutic applications of halogenated compounds .

Neurotransmitter Interaction Study

A study aimed to evaluate the effects of (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid on glutamate receptor activity indicated significant modulation of receptor activity in vitro. This suggests that the compound could play a role in developing treatments for neurological disorders .

Antimicrobial Efficacy Assessment Study

In another study assessing the antimicrobial efficacy of halogenated amino acids, researchers found that compounds similar to this compound exhibited varying degrees of inhibition against pathogenic bacteria. The study highlighted how substituent groups enhance biological activity .

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds and electrostatic interactions with target proteins, while the bromine and fluorine atoms can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Research Implications

- Halogen Effects : Bromine’s large atomic radius and polarizability enhance van der Waals interactions in hydrophobic environments, while fluorine’s electronegativity fine-tunes electronic properties .

- Stereochemistry : The S-configuration is critical for compatibility with chiral biological targets, as seen in many FDA-approved drugs .

- Functional Groups : Carboxylic acids improve solubility for in vitro assays, whereas esters or alcohols may be leveraged for prodrug strategies or improved bioavailability .

Biological Activity

(S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride, with the CAS number 682804-39-3, is a compound of significant interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNO₂ |

| Molecular Weight | 262.08 g/mol |

| Density | 1.7 ± 0.1 g/cm³ |

| Boiling Point | 367.5 ± 42.0 °C at 760 mmHg |

| Flash Point | 176.0 ± 27.9 °C |

| LogP | 1.73 |

These properties suggest that the compound is stable under standard laboratory conditions and has a moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.

Antimicrobial Activity

Research indicates that (S)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid exhibits notable antimicrobial properties. Studies have shown that compounds with similar structural features often demonstrate antibacterial effects against various pathogens.

- Minimum Inhibitory Concentration (MIC) : Compounds related to this structure have demonstrated MIC values ranging from 40 to 50 µg/mL against bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae . These values indicate a potential for therapeutic applications in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties:

- Cell Line Studies : In vitro studies have reported IC₅₀ values (the concentration required to inhibit cell growth by 50%) ranging from 7 to 20 µM against various cancer cell lines, including those related to breast and prostate cancers . The mechanism appears to involve the disruption of cancer cell signaling pathways and induction of apoptosis.

The biological activity of (S)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid can be attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding : The compound may bind to receptors involved in cellular signaling pathways, influencing processes such as cell proliferation and apoptosis.

- Enzyme Inhibition : It has been suggested that similar compounds can inhibit enzymes critical for cancer cell survival, although specific enzyme interactions for this compound remain to be fully elucidated.

Case Studies

- Antibacterial Efficacy : A study published in a peer-reviewed journal highlighted the effectiveness of derivatives similar to (S)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid against multi-drug resistant strains of bacteria. The results indicated significant inhibition zones comparable to established antibiotics .

- Anticancer Research : Another investigation focused on the effects of this compound on human leukemia cell lines, demonstrating a marked decrease in cell viability and alterations in cell morphology indicative of apoptosis .

Q & A

Q. What are the common synthetic routes for preparing (S)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis typically involves enantioselective pathways, such as chiral auxiliary-assisted condensation or asymmetric hydrogenation. Key steps include:

- Amino acid backbone formation : Reacting 4-bromo-2-fluorophenyl precursors with β-keto esters under basic conditions (e.g., LiOH in THF/water mixtures) to form the propanoic acid core .

- Stereochemical control : Using chiral catalysts or resolving agents to ensure retention of the (S)-configuration. Hydrochloride salt formation is achieved via HCl gas bubbling in polar solvents like ethanol .

- Critical conditions : Maintain anhydrous environments during coupling steps, control reaction temperatures (0–25°C), and optimize pH during salt formation to prevent racemization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the stereochemical purity of this compound?

Methodological Answer:

- Chiral HPLC : Employ polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to resolve enantiomers. Retention time comparison with authentic standards confirms stereopurity .

- NMR spectroscopy : Analyze coupling constants (e.g., ) in H-NMR to verify spatial arrangement of substituents. F-NMR identifies electronic effects of the fluorine atom .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks ([M+H]) and isotopic patterns (Br signature) for structural validation .

Q. How does the presence of bromo and fluoro substituents on the phenyl ring influence the compound's reactivity in subsequent derivatization reactions?

Methodological Answer:

- Electrophilic substitution : The electron-withdrawing fluoro group directs reactions to the meta position, while bromo acts as a leaving group in nucleophilic aromatic substitution (e.g., Suzuki couplings) .

- Steric effects : Bromo’s bulkiness may slow reaction kinetics in cross-couplings, requiring optimized catalysts (e.g., Pd(PPh)) and elevated temperatures .

- Hydrogen bonding : Fluorine’s electronegativity enhances solubility in polar solvents (e.g., DMSO), facilitating bioconjugation reactions .

Advanced Research Questions

Q. What strategies can be employed to resolve racemization issues during the synthesis of the (S)-enantiomer?

Methodological Answer:

- Low-temperature protocols : Conduct coupling reactions below 0°C to minimize base-induced epimerization .

- Chiral additives : Use (R)-BINOL or tartaric acid derivatives to stabilize transition states and suppress racemization .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to selectively favor the (S)-enantiomer during kinetic resolutions .

Q. How can researchers reconcile contradictory data regarding this compound's biological activity across different in vitro assay systems?

Methodological Answer:

- Assay standardization : Control variables like cell line viability (e.g., HEK293 vs. HeLa), incubation times, and buffer composition (pH, ionic strength) to reduce variability .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may interfere with activity measurements .

- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. fluorescence polarization for enzymatic inhibition) .

Q. What considerations are essential when designing in vivo pharmacokinetic studies for this hydrochloride salt form?

Methodological Answer:

- Salt dissociation : Monitor pH-dependent solubility in physiological buffers (e.g., simulated gastric fluid) to assess bioavailability .

- Dosing formulation : Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to enhance absorption in rodent models .

- Metabolic stability : Perform liver microsome assays to identify cytochrome P450 interactions and predict clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.